molecular formula C16H15F3N2O B11944123 1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea

1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea

Katalognummer: B11944123
Molekulargewicht: 308.30 g/mol
InChI-Schlüssel: ZVQRIVJQEPCCDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals

Vorbereitungsmethoden

The synthesis of 1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 2,4-dimethylphenyl isocyanate with 2-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve high yields and purity.

Analyse Chemischer Reaktionen

1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl group, which can be replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials and as a precursor in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea stands out due to the presence of both dimethylphenyl and trifluoromethylphenyl groups. Similar compounds include:

    1-(2,4-Dimethylphenyl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1-(2,4-Dimethylphenyl)-3-[2-(difluoromethyl)phenyl]urea: Contains a difluoromethyl group instead of trifluoromethyl, leading to variations in reactivity and applications.

Eigenschaften

Molekularformel

C16H15F3N2O

Molekulargewicht

308.30 g/mol

IUPAC-Name

1-(2,4-dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C16H15F3N2O/c1-10-7-8-13(11(2)9-10)20-15(22)21-14-6-4-3-5-12(14)16(17,18)19/h3-9H,1-2H3,(H2,20,21,22)

InChI-Schlüssel

ZVQRIVJQEPCCDT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.